

# A Comprehensive Technical Guide to the Synthesis and Chemical Structure of Acefylline Piperazine

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## Compound of Interest

Compound Name: **Acefylline piperazine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical structure, and physicochemical properties of **Acefylline Piperazine**. The information is curated for professionals in the fields of pharmaceutical research and drug development, presenting detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

## Introduction

**Acefylline piperazine** is a synthetic xanthine derivative that functions as a bronchodilator and cardiac stimulant.<sup>[1][2]</sup> It is a salt composed of acefylline (also known as theophylline-7-acetic acid) and piperazine.<sup>[3][4]</sup> The primary therapeutic application of **Acefylline piperazine** is in the symptomatic relief of bronchospasm associated with respiratory conditions like asthma and chronic bronchitis.<sup>[1]</sup> The piperazine component is utilized to form a salt, which enhances the solubility of the active acefylline component.<sup>[1]</sup>

The pharmacological effect of acefylline, the active moiety, is primarily attributed to its action as an adenosine receptor antagonist and an inhibitor of phosphodiesterase (PDE) enzymes.<sup>[5][6]</sup> This dual mechanism leads to the relaxation of smooth muscles in the airways, thereby increasing airflow and alleviating respiratory distress.<sup>[1]</sup>

# Chemical Structure and Physicochemical Properties

**Aceylline piperazine** is a salt formed between the acidic aceylline and the basic piperazine. The compound can exist in different stoichiometric ratios, with a 2:1 ratio of aceylline to piperazine being commonly noted.<sup>[7]</sup> The crystal structure involves hydrogen bonding between the carboxylate of aceylline and the protonated amine groups of piperazine.<sup>[5]</sup>

## Chemical Identifiers

Identifier	Aceylline	Aceylline Piperazine (2:1 Salt)
IUPAC Name	(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid <sup>[4]</sup>	2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)acetic acid;piperazine <sup>[2]</sup>
CAS Number	652-37-9 <sup>[4]</sup>	18833-13-1 <sup>[7]</sup>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>4</sub> O <sub>4</sub> <sup>[8]</sup>	C <sub>22</sub> H <sub>30</sub> N <sub>10</sub> O <sub>8</sub> (as a 2:1 salt) <sup>[9]</sup>
SMILES	Cn1c(=O)c2c(ncn2CC(=O)O)n(C)c1=O <sup>[8]</sup>	CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1 <sup>[3]</sup>
InChI	InChI=1S/C9H10N4O4/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h4H,3H2,1-2H3,(H,14,15) <sup>[4]</sup>	InChI=1S/C9H10N4O4.C4H10N2/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-2-6-4-3-5-1/h4H,3H2,1-2H3,(H,14,15);5-6H,1-4H2 <sup>[2]</sup>

## Physicochemical Properties

Property	Value	Reference
Molecular Weight	238.20 g/mol (Acefylline)	[8]
324.34 g/mol (1:1 Salt)	[2]	
562.54 g/mol (2:1 Salt, approximate)	[10]	
Melting Point	271 °C (Acefylline)	[11]
238-240 °C (Acefylline Piperazine)	[1]	
Boiling Point	555.7 °C (Predicted)	[1]
Appearance	White to off-white crystalline powder	[1]
logP (Octanol/Water)	-1.482 (Predicted)	[8]
Topological Polar Surface Area	120 Å <sup>2</sup> (1:1 Salt)	[2]
Hydrogen Bond Donor Count	3 (1:1 Salt)	[2]
Hydrogen Bond Acceptor Count	7 (1:1 Salt)	[2]

## Crystal Structure Data

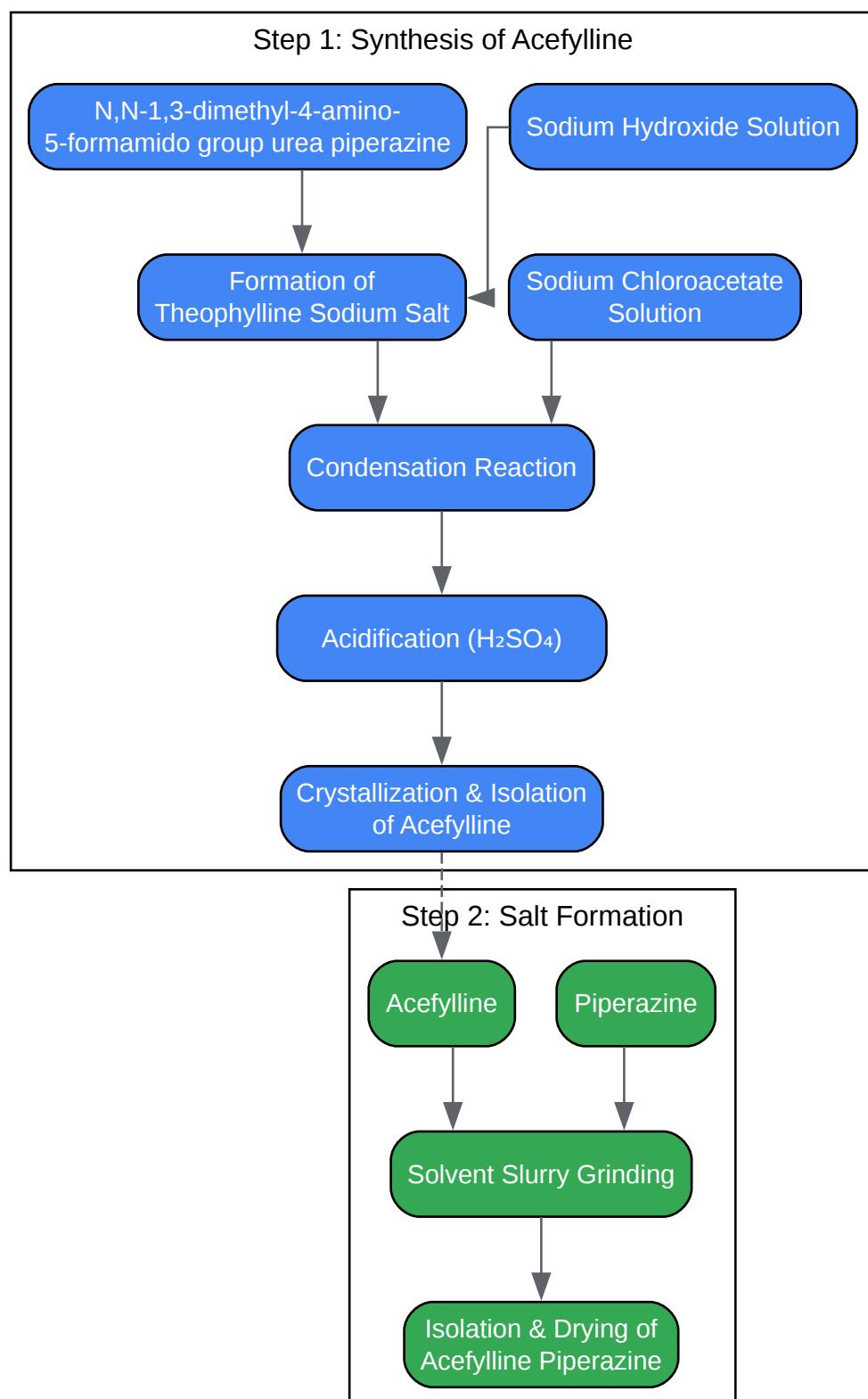
The crystal structure of aceylline in combination with coformers like piperazine has been investigated.[5] The primary interaction is an acid-base reaction where the carboxylic acid proton of aceylline is transferred to the nitrogen atom of piperazine.[5] This results in strong charge-assisted hydrogen bonds. Key intermolecular interactions and their approximate bond lengths are summarized below.

Interaction Type	Bond	Approximate Length (Å)
Hydrogen Bond	N–H…O	2.16
Hydrogen Bond	N–H…N	1.77 - 2.26
Hydrogen Bond	O–H…O	1.70 - 1.87
Weak Interaction	C–H…O	2.56
Data derived from crystal structure analysis of acefylline with various coformers, including piperazine. <sup>[5]</sup>		

## Synthesis of Acefylline Piperazine

The synthesis of **Acefylline Piperazine** is a two-step process. The first step is the synthesis of the active pharmaceutical ingredient, acefylline (theophylline-7-acetic acid). The second step is the formation of the piperazine salt.

## Synthesis Workflow

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Caption: General workflow for the two-step synthesis of **Acefylline Piperazine**.

## Experimental Protocols

### Step 1: Synthesis of Theophylline-7-acetic acid (Acefylline)[12]

This protocol is based on the method described in patent CN103360393A.[12]

- Formation of Theophylline Sodium Salt:
  - An aqueous solution of sodium hydroxide is heated to 40°C.
  - N,N-1,3-dimethyl-4-amino-5-formamido group urea piperazine is added to the heated sodium hydroxide solution. The molar ratio of the urea derivative to sodium hydroxide should be approximately 1:1.05 to 1:1.10.
  - The reaction mixture is heated further to 90°C and maintained at 90-95°C for 30 minutes to ensure the complete formation of the theophylline sodium salt.
- Condensation Reaction:
  - The reaction mixture is cooled to a temperature between 55-65°C.
  - An aqueous solution of sodium chloroacetate is added dropwise to the theophylline sodium salt solution over a period of 20-60 minutes. The molar ratio of theophylline sodium salt to sodium chloroacetate should be approximately 1:1.0 to 1:1.1.
  - The condensation reaction is allowed to proceed for 1-2 hours at 55-65°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
  - During the reaction, the pH is maintained between 8 and 12 by adding an aqueous solution of sodium carbonate to ensure the starting material dissolves completely.
- Acidification and Isolation:
  - Once the reaction is complete, the aqueous solution containing the sodium salt of theophylline-7-acetic acid is cooled.
  - The pH of the solution is adjusted to 2-2.5 using a mineral acid such as 50% sulfuric acid.

- This acidification step causes the precipitation of theophylline-7-acetic acid (acefylline).
- The product is then isolated by filtration, washed, and dried. Decolorization with activated carbon can be performed before acidification if necessary.

### Step 2: Formation of **Acefylline Piperazine Salt**[\[5\]](#)

This protocol is a general method based on cocrystallization techniques.[\[5\]](#)

- Preparation:

- Acefylline (theophylline-7-acetic acid) and piperazine are combined in a desired stoichiometric ratio (e.g., 2:1 molar ratio).
- A suitable solvent is added to form a slurry. The choice of solvent can influence the crystal form and yield.

- Grinding:

- The slurry of the components is ground together using a mortar and pestle or a mechanical grinder.
- Grinding is continued until a uniform solid is obtained. This process facilitates the acid-base reaction and formation of the salt.

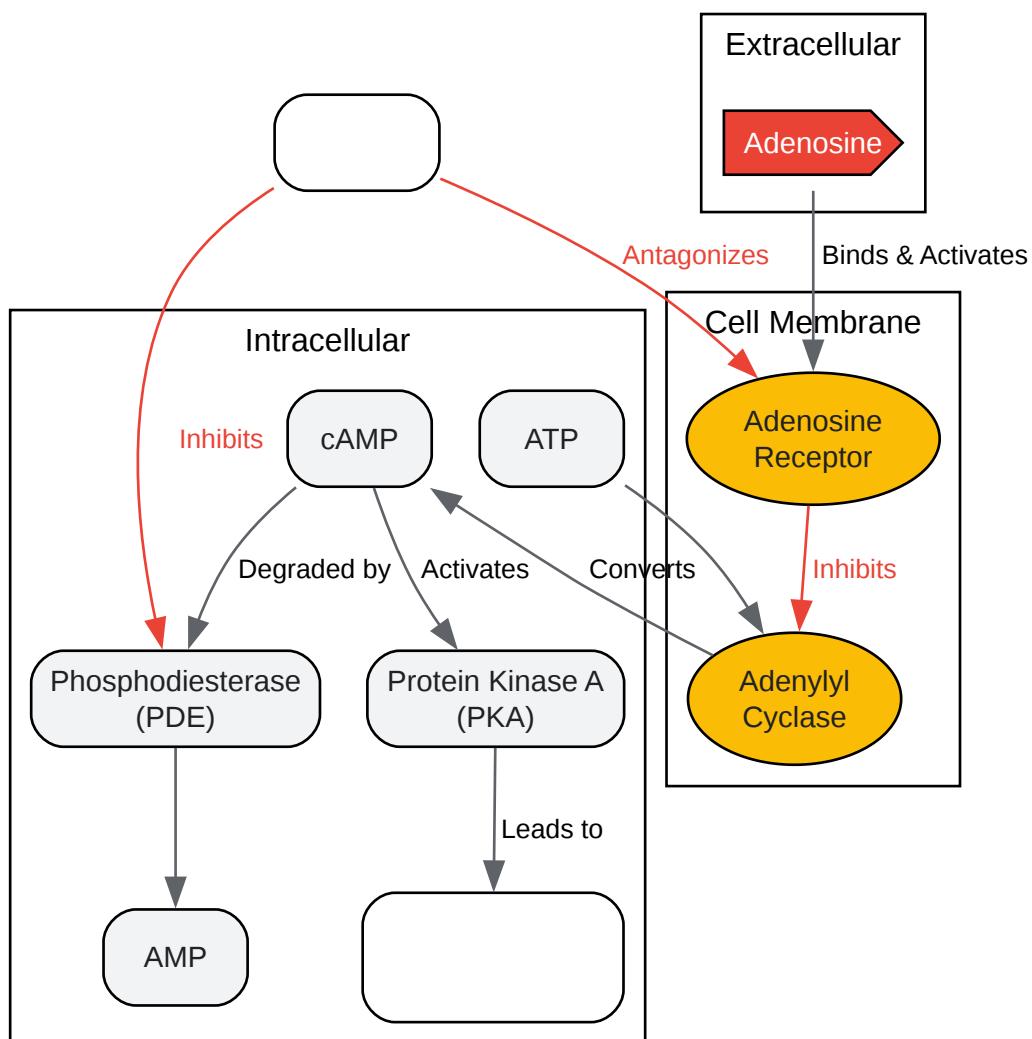
- Isolation and Purification:

- The resulting solid, **Acefylline Piperazine**, is collected.
- It may be washed with a small amount of a non-polar solvent to remove any unreacted starting materials and then dried under vacuum.
- The purity and structure of the final product should be confirmed using analytical techniques such as Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

## Mechanism of Action and Signaling Pathway

**Aceylline piperazine** exerts its bronchodilatory effects through a dual mechanism involving the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[\[1\]](#)[\[5\]](#)[\[6\]](#)

- Adenosine Receptor Antagonism: Adenosine is a signaling molecule that can cause bronchoconstriction in sensitive individuals. By blocking adenosine receptors on the smooth muscle cells of the airways, aceylline prevents this constriction.[\[5\]](#)
- Phosphodiesterase (PDE) Inhibition: PDE enzymes are responsible for breaking down cyclic adenosine monophosphate (cAMP), a second messenger that promotes smooth muscle relaxation. Aceylline inhibits these enzymes, leading to an accumulation of intracellular cAMP.[\[6\]](#) Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[\[13\]](#)



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Caption: The dual mechanism of action of Acefylline leading to bronchodilation.

## Conclusion

This guide has provided a detailed technical overview of **Acefylline Piperazine**, covering its synthesis from precursors to the final salt form, its detailed chemical structure, and its mechanism of action. The provided experimental protocols and structured data tables serve as a valuable resource for researchers and professionals in drug development. The visualizations of the synthesis workflow and signaling pathway offer a clear conceptual understanding of the key processes involved. Further research into different crystal polymorphs and formulation strategies could lead to improved therapeutic profiles for this established bronchodilator.

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